REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.[F-].[Cs+].[CH3:13][C:14]([C:16]1[CH:21]=[CH:20][C:19](Cl)=[CH:18][CH:17]=1)=[O:15]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2CCCCC2)C2CCCCC2)CCCCC1.O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]([C:19]2[CH:20]=[CH:21][C:16]([C:14](=[O:15])[CH3:13])=[CH:17][CH:18]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
4.4 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
11.9 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature until the starting aryl chloride
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried resealable Schlenk tube
|
Type
|
CUSTOM
|
Details
|
was purged with argon
|
Type
|
ADDITION
|
Details
|
were added through a rubber septum
|
Type
|
CUSTOM
|
Details
|
The septum was removed
|
Type
|
CUSTOM
|
Details
|
the tube was sealed with a teflon
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ether (20 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed with 1M NaOH (20 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was then purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |